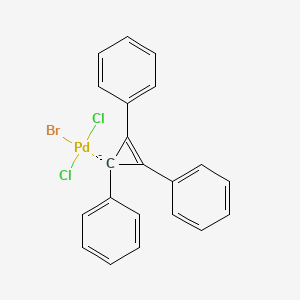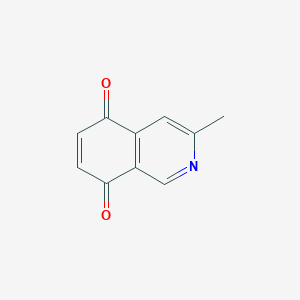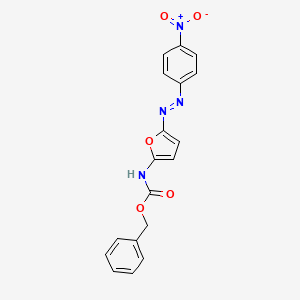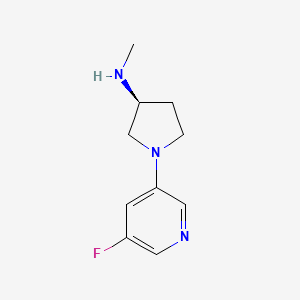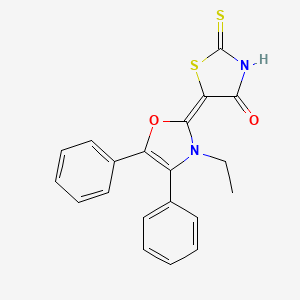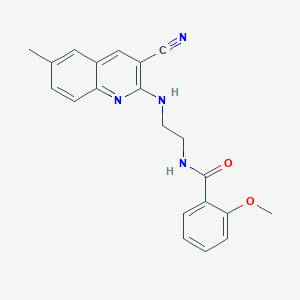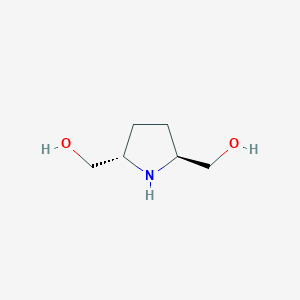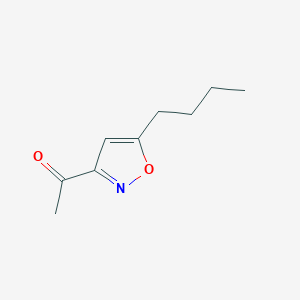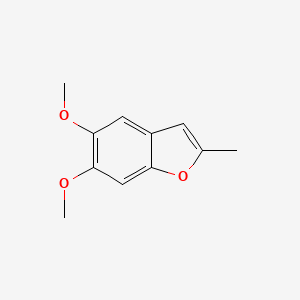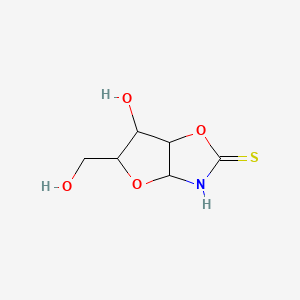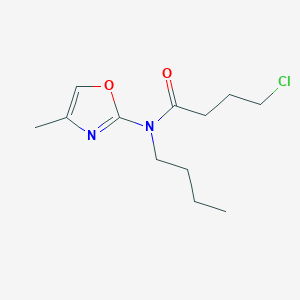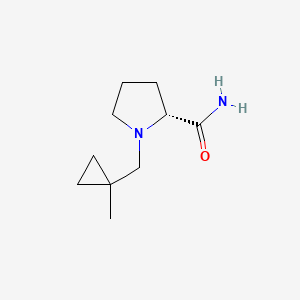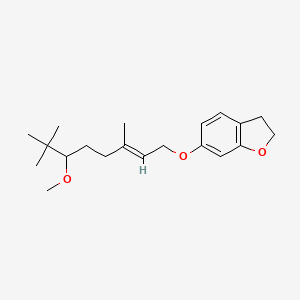![molecular formula C18H27N3O B12888052 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-43-5](/img/structure/B12888052.png)
2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is a chiral compound with a complex structure that includes a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The resulting intermediate undergoes amidation with a suitable amine to form the desired product.
Industrial Production Methods: Industrial production of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the amino groups, resulting in the formation of reduced quinoline derivatives or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives or amines.
Substitution: Substituted quinoline derivatives or amino alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the treatment of diseases such as malaria, cancer, and neurodegenerative disorders.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline moiety.
Quinine: Another antimalarial compound with a similar structure.
Uniqueness: (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is unique due to its specific substitution pattern and chiral nature, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
645406-43-5 |
|---|---|
Molekularformel |
C18H27N3O |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-[ethyl-[(4S)-4-(quinolin-4-ylamino)pentyl]amino]ethanol |
InChI |
InChI=1S/C18H27N3O/c1-3-21(13-14-22)12-6-7-15(2)20-18-10-11-19-17-9-5-4-8-16(17)18/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,19,20)/t15-/m0/s1 |
InChI-Schlüssel |
ZHZQOZQJNYRBNX-HNNXBMFYSA-N |
Isomerische SMILES |
CCN(CCC[C@H](C)NC1=CC=NC2=CC=CC=C21)CCO |
Kanonische SMILES |
CCN(CCCC(C)NC1=CC=NC2=CC=CC=C21)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


